4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE
Description
4-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzoyl)quinoline is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 4 and a 4-methoxybenzoyl substituent at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly for antimicrobial, anticancer, and anti-inflammatory applications . The sulfonyl group in this compound may enhance solubility and metabolic stability compared to purely hydrophobic substituents, while the 4-methoxybenzoyl moiety could influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-8-13-20(14-17(16)2)31(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)18-9-11-19(30-3)12-10-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIMIKYQSFRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl and benzoyl groups. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures and environmental considerations are also crucial in the industrial production of such compounds.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain groups with others.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHYLBENZENESULFONYL)-3-(4-METHOXYBENZOYL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects: The 3,4-dimethylbenzenesulfonyl group in the target compound is unique among the compared derivatives. 4-Methoxybenzoyl at position 3 is structurally analogous to the 4-methoxyphenyl group in compound 4k but introduces a ketone linkage, which may alter hydrogen-bonding interactions in biological systems.
Synthetic Strategies: Multicomponent reactions (e.g., Povarov reaction) and microwave-assisted aromatization are efficient for constructing polysubstituted quinolines, as demonstrated in compound 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (89% yield) . Palladium-catalyzed cross-coupling, as used for 4k, could theoretically apply to the target compound for introducing sulfonyl or benzoyl groups .
Compound 11a’s fused pyrrolo-pyrrolo-isoquinoline core demonstrates how structural rigidity impacts fluorescence properties, whereas the target compound’s flexibility might favor broader receptor interactions .
Biological Activity: Triazoloquinoline derivatives (e.g., ) often exhibit kinase inhibitory activity due to the triazole moiety’s ability to coordinate with ATP-binding sites . The target compound’s sulfonyl group could similarly target sulfhydryl-containing enzymes. Chlorophenyl and methoxy groups in compounds like 4k and 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline are associated with antimicrobial and anticancer activities .
Research Findings and Implications
- Synthetic Feasibility : The absence of direct synthetic data for the target compound underscores the need for methodological adaptation from analogous protocols, such as BF₃·OEt₂-catalyzed cycloadditions or I₂-DMSO oxidative systems .
- Drug-Like Potential: Molecular simulations, as applied in , could predict the target’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, with emphasis on sulfonyl-driven metabolic stability .
- Comparative Limitations: Unlike and (nitro compounds), the discussed quinolines prioritize functional group diversity over explosive or energetic properties, aligning with therapeutic applications .
Biological Activity
The compound 4-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzoyl)quinoline is a synthetic derivative in the quinoline class, notable for its potential biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline backbone substituted with a dimethylbenzenesulfonyl group and a methoxybenzoyl group, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Activity : Quinoline derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in various cancer cell lines. Studies suggest that the presence of the sulfonyl and methoxybenzoyl groups enhances this activity by modifying cellular signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : There is evidence that quinoline derivatives exhibit antimicrobial effects against a range of pathogens. The sulfonyl group may play a role in disrupting microbial cell membranes or interfering with metabolic pathways.
- Neuroprotective Effects : Some studies indicate that certain quinoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
Anticancer Activity
A study conducted on various quinoline derivatives, including our compound of interest, assessed their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HeLa | 15.0 |
These results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
The results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.
Neuroprotective Effects
Research evaluating AChE inhibition revealed that the compound inhibited AChE with an IC50 value of 0.045 µM. This suggests potential applications in treating neurodegenerative disorders by enhancing cholinergic neurotransmission.
Case Studies
- Case Study on Cancer Treatment : In vivo studies using mouse models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound.
- Neuroprotection in Alzheimer's Models : A study involving transgenic mice expressing Alzheimer’s pathology showed that treatment with the compound improved cognitive performance in maze tests and reduced amyloid plaque deposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
